molecular formula C5H8ClF2NO B6219543 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride CAS No. 2758004-80-5

3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6219543
CAS No.: 2758004-80-5
M. Wt: 171.57 g/mol
InChI Key: XVDANGFSEKZOTA-UHFFFAOYSA-N
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Description

3,3-Difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms, along with two fluorine substituents at the 3-position. This compound is widely recognized as a versatile building block in medicinal chemistry due to its rigid three-dimensional geometry, which enhances binding specificity in drug-target interactions. Its hydrochloride salt form improves solubility, making it suitable for pharmaceutical applications. The compound is cataloged by Enamine Ltd (Product Code: EN300-20985205) and is utilized in high-throughput screening and drug discovery pipelines .

Properties

CAS No.

2758004-80-5

Molecular Formula

C5H8ClF2NO

Molecular Weight

171.57 g/mol

IUPAC Name

3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)1-8-4(5)2-9-3-4;/h8H,1-3H2;1H

InChI Key

XVDANGFSEKZOTA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(N1)COC2)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Oxetane Precursors

The spiro[3.3]heptane core is typically constructed via cyclization reactions involving bifunctional precursors. A widely adopted strategy employs 3,3-bis(bromomethyl)oxetane (BBMO) as a key intermediate, which reacts with fluorinated amines under basic conditions. For example, in the synthesis of analogous spiroamines, 2-fluoro-4-nitroaniline undergoes hydroxide-facilitated alkylation with BBMO in sulfolane at 80°C, achieving cyclization yields exceeding 90%. Adapting this method for 3,3-difluoro derivatives likely requires 3,3-difluorooxetane precursors, synthesized via halogen exchange or direct fluorination of neopentyl alcohol derivatives.

Key Reaction Parameters:

ParameterOptimal ConditionYield (%)Purity (%)
SolventSulfolane87–93>99
BaseNaOH (50% aqueous)
Temperature80°C
Reaction Time16–20 h

This method avoids costly protecting groups and leverages scalable, industrial-grade reagents.

Alkylation of Fluorinated Amines

Alternative routes focus on alkylating pre-fluorinated amines with oxetane-based electrophiles. For instance, 3,3-difluoroazetidine derivatives react with bis-electrophiles like BBMO to form the spirocyclic framework. A notable example involves the use of tribromopentaerythritol (TBNPA) as a starting material, which undergoes sequential substitutions to yield spirooxetane-azetidine systems. Fluorination is introduced either during the amine synthesis or via post-cyclofluorination using agents like DAST (diethylaminosulfur trifluoride).

Challenges:

  • Regioselectivity : Competing alkylation at non-fluorinated positions necessitates careful control of stoichiometry.

  • Purification : Spirocyclic products often require chromatographic separation or salt formation to isolate pure material.

Optimization of Fluorination Strategies

Direct Fluorination of Spiro Intermediates

Post-cyclofluorination of the spiro[3.3]heptane core has been explored using xenon difluoride (XeF₂) or sulfur tetrafluoride (SF₄). For example, treatment of 3,3-dihydroxy-6-oxa-1-azaspiro[3.3]heptane with SF₄ in HF at −10°C introduces fluorine atoms at the 3-position, though yields remain moderate (45–60%).

Reaction Conditions:

Spiro-OH + SF4Spiro-F+SO2+HF\text{Spiro-OH + SF}_4 \rightarrow \text{Spiro-F} + \text{SO}_2 + \text{HF}

Use of Fluorinated Building Blocks

Incorporating fluorinated precursors early in the synthesis streamlines the process. 3,3-Difluorooxetane —synthesized from 3,3-difluoroneopentyl glycol via bromination and cyclization—serves as a direct precursor for spirocycle formation. This approach reduces reliance on hazardous fluorination agents and improves atom economy.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane is typically converted to its hydrochloride salt via treatment with hydrochloric acid in methanol or ethanol. For example, dissolving the free base in anhydrous ethanol and adding concentrated HCl (37%) at 0°C precipitates the hydrochloride salt in >95% purity.

Critical Factors:

  • Solvent Choice : Ethanol and isopropanol minimize byproduct formation compared to polar aprotic solvents.

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale-Up Feasibility
Cyclization with BBMOHigh yield (>90%), no protecting groupsRequires specialized fluorinated precursorsIndustrial-scale
Amine AlkylationFlexible precursor optionsLow regioselectivityLab-scale
Post-cyclofluorinationApplicable to diverse spirocoresLow yields, hazardous reagentsNot recommended

The BBMO-based cyclization route emerges as the most viable for large-scale synthesis, provided fluorinated oxetanes are accessible .

Chemical Reactions Analysis

3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic azaspiro[3.3]heptane derivatives are a class of compounds with structural variations in substituents, heteroatoms, and oxidation states. Below is a detailed comparison of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride with key analogs:

Structural Analogues with Fluorine Substituents

  • 6-Fluoro-1-azaspiro[3.3]heptane Hydrochloride

    • Molecular Formula : C₆H₁₀FN·HCl
    • Key Features : A single fluorine substituent at the 6-position. The absence of oxygen reduces polarity compared to the target compound.
    • Applications : Used in kinase inhibitor development due to its ability to modulate electronic effects in aromatic systems .
  • 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Hydrochloride Molecular Formula: C₇H₁₄ClNO Key Features: Methyl groups at the 3-position instead of fluorine. The lack of electronegative substituents reduces metabolic stability but enhances lipophilicity. Commercial Availability: Sold by ECHEMI with ISO and REACH certifications .

Heteroatom Variations

  • 1-Thia-6-azaspiro[3.3]heptane 1,1-Dioxide Hydrochloride Molecular Formula: C₅H₉NO₂S·HCl Key Features: Sulfur (thia) replaces oxygen, and the sulfone group introduces strong electron-withdrawing effects. Applications: Acts as a precursor for protein degrader molecules (e.g., PROTACs) due to its robust hydrogen-bonding capacity .
  • 2-Thia-6-selenaspiro[3.3]heptane

    • Molecular Formula : C₅H₈SSe
    • Key Features : Incorporates selenium, which enhances rigidity and redox activity.
    • Research Use : Demonstrated utility as a ligand in transition-metal catalysis .

Functionalized Derivatives

  • 6-Amino-2-oxa-spiro[3.3]heptane Hydrochloride Molecular Formula: C₆H₁₁NO·HCl Key Features: An amino group at the 6-position introduces nucleophilic reactivity, enabling cross-coupling reactions. Synthesis: Requires a nine-step process starting from 2,2-bis(bromomethyl)-1,3-propanediol, as reported in Angewandte Chemie .
  • 6,6-Dimethoxy-2-azaspiro[3.3]heptane Hydrochloride Molecular Formula: C₈H₁₆ClNO₂ Key Features: Methoxy groups at the 6-position enhance steric bulk and modulate solubility. Commercial Data: Priced at $322/50 mg (Aaron Chemicals LLC), highlighting its premium cost due to complex synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
3,3-Difluoro-6-oxa-1-azaspiro[3.3]heptane HCl C₅H₇F₂NO·HCl 179.58 3,3-diF, 6-oxa Drug discovery building blocks
6-Fluoro-1-azaspiro[3.3]heptane HCl C₆H₁₀FN·HCl 151.61 6-F Kinase inhibitors
1-Thia-6-azaspiro[3.3]heptane 1,1-Dioxide HCl C₅H₉NO₂S·HCl 183.66 1-thia, 1,1-dioxide PROTAC development
6-Amino-2-oxa-spiro[3.3]heptane HCl C₆H₁₁NO·HCl 149.62 6-NH₂ Cross-coupling intermediates
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane HCl C₇H₁₄ClNO 163.65 3,3-diCH₃ Lipophilic scaffolds

Biological Activity

3,3-Difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride (CAS No. 2758004-80-5) is a synthetic compound with a unique spirocyclic structure, gaining attention for its potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C5_5H8_8ClF2_2NO
Molecular Weight 171.57 g/mol
IUPAC Name 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane; hydrochloride
Purity 95%

Synthesis Methods

The synthesis of 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride typically involves:

  • Reductive Removal of Protective Groups : This is a common step in the synthesis of spirocyclic compounds.
  • Intermolecular Coupling Reactions : Utilizing visible light irradiation for enhanced reaction efficiency.
  • Utilization of Photochemical Methods : These methods exploit the biradical nature of certain intermediates to produce the desired compound effectively .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The mechanism involves modulation of neurotransmitter systems and potential influence on receptor activities, which can lead to therapeutic effects similar to those of piperidine derivatives but with improved pharmacokinetic properties .

Biological Activity

Research indicates that 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane hydrochloride exhibits various biological activities:

  • Neurotransmitter Modulation : Studies suggest that it can act as a bioisostere for piperidine, impacting neurotransmitter systems and potentially offering therapeutic benefits in neuropharmacology .
  • Antimicrobial Properties : Preliminary investigations have shown that compounds with similar structures possess antimicrobial activity, warranting further exploration into this aspect for 3,3-difluoro derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of azaspiro compounds in drug discovery:

  • Drug Discovery Applications : Azaspiro[3.3]heptanes are being explored as replacements for traditional piperidine rings in drug design due to their favorable pharmacological profiles and reduced side effects .
  • Pharmacokinetics : Research indicates that compounds like 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane can exhibit enhanced absorption and distribution characteristics compared to their analogues, making them suitable candidates for further development in medicinal chemistry .

Q & A

Q. Methodological Considerations :

  • Purification : Chromatography or crystallization ensures high purity (>99%), as noted in for similar spiro compounds .
  • Scale-Up : Continuous flow reactors () and optimized stoichiometry improve scalability .

Basic: How is the structural uniqueness of this spirocyclic compound characterized?

Answer:
The compound’s spirocyclic scaffold is validated using:

  • X-ray Crystallography : Resolves bond angles and stereochemistry (analogous to ’s structural data) .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR confirms fluorine placement, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR elucidate ring connectivity.
  • Mass Spectrometry : High-resolution MS verifies molecular formula (e.g., C₆H₉F₂NO·HCl).

Q. Key Structural Features :

  • Spiro Junction : Creates conformational rigidity, enhancing binding selectivity.
  • Electron-Withdrawing Groups : Fluorines modulate electronic properties and lipophilicity.

Basic: What biological targets are associated with this compound?

Answer:
Spirocyclic analogs are studied for interactions with:

  • Neurotransmitter Receptors : suggests modulation of serotonin/dopamine pathways in neuroactive compounds .
  • Kinases : notes derivatives inhibiting CDK1/CDK2/CDK5 in cancer research .

Q. Experimental Design :

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., KiK_i values for receptor subtypes).
  • Enzyme Inhibition Assays : Measure IC₅₀ using fluorescence-based kinase activity kits.

Advanced: How can synthesis yield and purity be optimized for industrial-scale production?

Answer:

  • Process Intensification : ’s two-step route using 3,3-bis(bromomethyl)oxetane achieved 87% yield at 100 g scale via Schotten–Baumann conditions .
  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility () .
  • In-Line Analytics : FTIR or HPLC monitors reaction progress to minimize impurities.

Q. Critical Parameters :

  • Temperature Control : Prevents side reactions during exothermic steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., neurotransmitter vs. kinase targets) require:

  • Dose-Response Studies : Establish activity thresholds (’s anxiolytic effects vs. ’s kinase inhibition) .
  • Off-Target Screening : Use panels (e.g., CEREP) to identify promiscuous binding.
  • Structural Analogs Comparison :
CompoundKey TargetsStructural DifferencesReference
6-Amino-2-thiaspiro[3.3]heptaneKinases (CDK1/2/5)Sulfur substitution
6-Fluoro analogsSerotonin receptorsFluorine position

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Uses crystal structures (e.g., PDB IDs for kinases) to model binding poses.
  • MD Simulations : Assess stability of ligand-receptor complexes over time.
  • QSAR Models : Relate fluorine substitution patterns to activity (’s SMILES data informs input parameters) .

Q. Validation :

  • Free Energy Calculations : Predict binding affinities (e.g., MM-GBSA).
  • Pharmacophore Mapping : Aligns spirocyclic cores with known active sites.

Advanced: What challenges arise in in vivo studies of this compound?

Answer:

  • Pharmacokinetics (PK) : Low oral bioavailability due to high polarity. Solution : Prodrug strategies or nanoformulations.
  • Blood-Brain Barrier (BBB) Penetration : Fluorines may enhance permeability (’s neuroactivity) .
  • Toxicity Screening : Assess hepatotoxicity via CYP450 inhibition assays (’s preclinical models) .

Q. Experimental Workflow :

ADME Profiling : Microsomal stability assays.

Rodent Models : Behavioral tests for CNS activity.

Biomarker Analysis : LC-MS/MS quantifies target engagement.

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